Phenyl (4-ethoxyphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(4-ethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-13-10-8-12(9-11-13)16-15(17)19-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPXKYSPQXCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608062 | |
| Record name | Phenyl (4-ethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-22-2 | |
| Record name | Phenyl (4-ethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Elucidation and Structural Characterization of Phenyl 4 Ethoxyphenyl Carbamate Derivatives
Advanced Vibrational Spectroscopic Techniques for Bond Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule. These methods are instrumental in the analysis of carbamates, offering detailed information on their structural integrity.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is fundamental in identifying the characteristic functional groups of carbamate (B1207046) derivatives. For instance, in a series of primary carbamates, the N-H stretching vibrations are typically observed in the range of 3442-3255 cm⁻¹. The carbonyl group (C=O) stretching is a prominent feature, appearing between 1745 and 1700 cm⁻¹. Other significant vibrations include the N-H bending, C-N stretching, and C-O stretching modes, which are crucial for confirming the carbamate structure. rsc.org
In the case of 4-methoxyphenyl (B3050149) carbamate, a compound closely related to phenyl (4-ethoxyphenyl)carbamate, the FT-IR spectrum (KBr) shows characteristic peaks at 3390-3339 cm⁻¹ for N-H stretching, 1700 cm⁻¹ for C=O stretching, 1610 cm⁻¹ for N-H bending, 1365 cm⁻¹ for C-N stretching, and 1216 cm⁻¹ for C-O stretching. rsc.org Similarly, phenyl carbamate exhibits peaks at 3396 cm⁻¹ (N-H stretching), 1733 cm⁻¹ (C=O stretching), 1610 cm⁻¹ (N-H bending), 1365 cm⁻¹ (C-N stretching), and 1043 cm⁻¹ (C-O stretching). rsc.org These values provide a reference for the expected vibrational frequencies in this compound.
Interactive FT-IR Data Table for Representative Carbamates
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | δ(N-H) (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(C-O) (cm⁻¹) | Reference |
| Phenyl carbamate | 3396 | 1733 | 1610 | 1365 | 1043 | rsc.org |
| 4-methoxyphenyl carbamate | 3390-3339 | 1700 | 1610 | 1365 | 1216 | rsc.org |
| 4-methylphenyl carbamate | 3255 | 1745 | 1616 | 1262 | 1067 | rsc.org |
| 2-nitrophenyl carbamate | 3442 | 1707 | 1610 | 1346 | 1062 | rsc.org |
Raman Spectroscopy (e.g., FT-Raman)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled method for determining the precise three-dimensional structure of organic compounds in solution. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR are essential for assigning the proton and carbon signals of this compound derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the ¹H NMR spectrum of 4-methoxyphenyl carbamate, the methoxy (B1213986) protons (CH₃) appear as a singlet at δ 3.750 ppm. The protons of the aromatic ring appear as a multiplet in the range of δ 6.852-7.021 ppm, and the NH₂ protons are observed as a broad singlet at δ 5.750 ppm. rsc.org For phenyl carbamate, the NH₂ protons appear as a broad singlet at δ 5.053 ppm, and the aromatic protons are observed as multiplets in the regions of δ 7.058-7.100 ppm, 7.132-7.190 ppm, and 7.258-7.324 ppm. rsc.org
Interactive ¹H NMR Data Table for Representative Carbamates
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |
| Phenyl carbamate | CDCl₃ | 5.053 (brs, -NH₂), 7.058-7.100 (t, J=8.4 Hz, 2H), 7.132-7.190 (m, 1H), 7.258-7.324 (m, 2H) | rsc.org |
| 4-methoxyphenyl carbamate | CDCl₃ | 3.750 (s, 3H), 5.750 (brs, -NH₂), 6.852-7.021 (m, 4H) | rsc.org |
| 1-Propyl phenylcarbamate | CDCl₃ | 7.26 (m, 4H), 6.97 (m, 1H), 6.64 (s, br, 1H, NH), 4.05 (t, J = 7.5 Hz, 2H), 1.62 (sex, J = 7.5 Hz, 2H), 0.90 (t, J = 7.5 Hz, 3H) | hmdb.ca |
| 1-Propyl (4-methoxyphenyl)carbamate | CDCl₃ | 7.88 (d, J = 7.5 Hz, 2H), 7.45 (d, J = 7.5 Hz, 2H), 7.08 (s, br, 1H, NH), 4.10 (t, J = 7.5 Hz, 2H), 2.52 (s, 3H), 1.65 (sextuplet, J = 7.5 Hz, 2H), 0.93 (t, J = 7.5 Hz, 3H) | hmdb.ca |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 1-propyl phenylcarbamate, the carbonyl carbon appears at δ 153.74 ppm. hmdb.ca The aromatic carbons show signals at δ 137.98, 129.01, 123.30, and 118.63 ppm. The aliphatic carbons of the propyl group are found at δ 66.83, 22.26, and 10.34 ppm. hmdb.ca For 1-propyl (4-methoxyphenyl)carbamate, the carbonyl carbon is observed at δ 155.7 ppm, and the aromatic carbons appear at δ 154.7, 144.0, 122.2, and 113.6 ppm. The methoxy carbon gives a signal at δ 54.8 ppm, and the propyl carbons are at δ 66.2, 21.8, and 10.9 ppm. hmdb.ca
Interactive ¹³C NMR Data Table for Representative Carbamates
| Compound | Solvent | Chemical Shift (δ ppm) | Reference |
| 1-Propyl phenylcarbamate | CDCl₃ | 153.74, 137.98, 129.01, 123.30, 118.63, 66.83, 22.26, 10.34 | hmdb.ca |
| 1-Propyl (4-methoxyphenyl)carbamate | CDCl₃ | 155.7, 154.7, 144.0, 122.2, 113.6, 66.2, 54.8, 21.8, 10.9 | hmdb.ca |
| 1-Propyl (4-bromophenyl)carbamate | CDCl₃ | 153.6, 132.1, 131.9, 128.4, 120.2, 67.0, 22.2, 10.3 | hmdb.ca |
| 1-Propyl (4-cyanophenyl)carbamate | CDCl₃ | 158.7, 146.3, 133.7, 118.2, 115.5, 106.2, 67.4, 22.1, 10.3 | hmdb.ca |
Two-Dimensional NMR Techniques (e.g., HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons that are separated by two or three bonds. This information is crucial for assembling the complete molecular structure. For example, in poly(ether carbonate)s, HMBC experiments have been used to demonstrate the connectivity of C3-C1-C2-C4, interspersed with oxygen atoms, confirming the alternating nature of the ether-carbonate linkage. researchgate.net Although specific HMBC data for this compound is not detailed in the provided context, the application of this technique to similar polymer systems underscores its importance in unambiguously determining the structural formula of complex carbamate derivatives. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through controlled fragmentation. In electron ionization (EI-MS), the molecule is expected to form a molecular ion (M⁺˙) corresponding to its exact mass. The subsequent fragmentation provides a molecular fingerprint.
The fragmentation of carbamates is influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways for carbamate anions often involve the loss of carbon dioxide (CO2), a characteristic feature for these compounds. nih.gov For this compound, the primary fragmentation events under typical mass spectrometry conditions (like Electron Ionization) would involve cleavages around the central carbamate linkage.
Common fragmentation pathways for carbamates and related structures include:
Decarboxylation : The loss of a CO2 molecule (44 Da) is a common pathway for carbamate anions. nih.gov
Alpha-cleavage : Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is a dominant process. libretexts.org For instance, cleavage of the C-C bond next to the nitrogen in an amine results in a stable iminium ion. libretexts.org
McLafferty Rearrangement : If an alkyl chain of sufficient length is present, a rearrangement can occur, typically involving the transfer of a gamma-hydrogen to a carbonyl oxygen, leading to the elimination of a neutral alkene. youtube.comstackexchange.com
Based on these principles, the expected fragmentation of this compound would yield several diagnostic ions. The major fragmentation patterns would likely involve the cleavage of the ester and amide bonds of the carbamate group.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [C₁₅H₁₅NO₃]⁺˙ | 257 | Molecular Ion |
| [C₉H₁₀NO]⁺ | 148 | From cleavage of the O-phenyl bond, forming the 4-ethoxyphenyl isocyanate radical cation. |
| [C₈H₉O]⁺ | 121 | From cleavage of the N-aryl bond, forming the ethoxybenzene cation. |
| [C₇H₅O₂]⁺ | 121 | From cleavage of the N-aryl bond, forming the phenoxycarbonyl cation. |
| [C₆H₅O]⁺ | 93 | Phenoxy radical cation from cleavage of the ester bond. |
| [C₆H₅]⁺ | 77 | Phenyl cation from loss of the OCO group. |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structure of its close analog, Phenyl N-(4-methoxyphenyl)carbamate, offers significant insight into the expected molecular architecture. nih.govnih.govresearchgate.net
The crystal structure of Phenyl N-(4-methoxyphenyl)carbamate reveals that the asymmetric unit contains two crystallographically independent molecules. nih.govnih.gov In these molecules, the aromatic rings are not coplanar, exhibiting significant dihedral angles between them nih.govnih.gov. This twisting is a common feature in diaryl carbamates. A similar non-planar conformation is expected for this compound.
Table 2: Crystallographic Data for the Analog Compound Phenyl N-(4-methoxyphenyl)carbamate
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₃NO₃ | nih.gov |
| Molecular Weight | 243.25 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 9.869 (2) | nih.gov |
| b (Å) | 10.870 (2) | nih.gov |
| c (Å) | 23.319 (5) | nih.gov |
| β (°) | 100.27 (3) | nih.gov |
| Volume (ų) | 2461.5 (9) | nih.gov |
| Z | 8 | nih.gov |
| Key Interactions | N-H···O and C-H···O hydrogen bonds | nih.gov |
Microscopic Techniques for Material Morphology Characterization
Microscopic techniques are vital for characterizing the morphology of materials, especially for compounds like carbamates that can self-assemble into larger structures such as gels. nih.gov Many carbamate derivatives are known to be effective low-molecular-weight gelators (LMWGs), forming intricate networks of fibers that immobilize solvents. acs.orgodu.edunih.gov The characterization of these structures relies heavily on optical and electron microscopy.
Optical Microscopy
Optical microscopy is often the first technique used to visualize the macroscopic and microscopic morphology of self-assembled materials like gels. nih.govnih.gov When a carbamate derivative forms a gel, polarized optical microscopy can be used to determine if the resulting structure is birefringent, which indicates the presence of an ordered, anisotropic arrangement of the molecules. This technique would allow for the visualization of spherulitic or crystalline domains within the gel network formed by this compound, providing initial insights into the length scale and general morphology of the aggregates.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides higher-resolution images of the surface topography of materials. For carbamate-based gelators, SEM is used to visualize the detailed three-dimensional network structure of the xerogel (the dried gel). nih.govacs.orgnih.gov Studies on related carbamate gelators have revealed morphologies consisting of long, uniform fibrous networks, helices, and sheet-like structures. acs.orgresearchgate.net If this compound were to act as a gelator, SEM analysis of its xerogel would be critical to determine the fine details of its self-assembled fibrillar network, including fiber diameter, porosity, and the extent of fiber entanglement. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) offers even higher resolution than SEM and can be used to image the surface of materials in air or liquid with nanometer-scale precision. researchgate.net In the context of carbamate gelators, AFM can be used to visualize the finest details of the fibrillar network, such as the width and height of individual fibers or bundles. researchgate.net Furthermore, AFM can be operated in a force spectroscopy mode to probe the mechanical properties of the self-assembled structures on a local scale. nih.gov For a material derived from this compound, AFM could reveal the hierarchical nature of the self-assembly, from individual molecular aggregates to larger fibers, and provide data on the stiffness and adhesion forces of the resulting material. nih.gov
Computational and Theoretical Investigations of Phenyl 4 Ethoxyphenyl Carbamate and Analogous Carbamate Frameworks
Quantum Chemical Methods for Molecular Geometry and Electronic Structure
Quantum chemical methods are powerful tools for the theoretical examination of molecules like Phenyl (4-ethoxyphenyl)carbamate. They allow for the precise calculation of molecular geometries, electronic properties, and energetic landscapes, which are crucial for predicting chemical reactivity and physical characteristics.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. arxiv.org The choice of the functional and the basis set is critical for obtaining reliable results. For carbamate (B1207046) systems, hybrid functionals such as B3LYP are commonly employed to accurately model their electronic properties and geometries. rsc.orgnih.govnih.gov Functionals like PBE and the dispersion-corrected B97D have also been successfully used, particularly for larger systems or when non-covalent interactions are of interest. nih.govmdpi.com
The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. youtube.com Split-valence basis sets, such as the Pople-style 6-31G* or 6-311+G, are frequently used for optimizing the geometries of carbamate compounds. mdpi.com For more precise energy calculations or for describing systems with diffuse electronic distributions, such as anions, the inclusion of diffuse functions (e.g., '+' in 6-311+G) and polarization functions (e.g., '*' or '(d,p)') is recommended. rsc.orgyoutube.com For heavy elements, relativistic basis sets like the Douglas-Kroll-Hess (DKH) basis sets may be necessary to account for relativistic effects. numberanalytics.com Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit, offering high accuracy for post-Hartree-Fock calculations. youtube.comnumberanalytics.com
The following table provides a summary of commonly used DFT functionals and basis sets in the study of carbamates:
DFT Functionals and Basis Sets for Carbamate Studies
| Category | Examples | Primary Application in Carbamate Studies |
|---|---|---|
| DFT Functionals | B3LYP, PBE, B97D, ωB97X-D | Geometry optimization, electronic structure calculation, and analysis of non-covalent interactions. |
| Basis Sets | 6-31G, 6-311+G, cc-pVDZ, def2-TZVP | Molecular orbital construction, geometry optimization, and high-accuracy energy calculations. |
| Specialized Basis Sets | Douglas-Kroll-Hess (DKH) | Calculations involving heavy elements where relativistic effects are significant. |
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, also play a significant role in the conformational analysis of carbamates. acs.org Methods like Hartree-Fock (HF), while less accurate in describing electron correlation, can provide a good starting point for more complex calculations and have been used to study reaction mechanisms in carbamate formation. researchgate.netepa.gov Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy but at a much higher computational expense, making them more suitable for smaller molecular systems.
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less intensive alternative for exploring the conformational space of large molecules. Although less accurate than DFT or high-level ab initio methods, they can be useful for initial conformational searches and for studying large numbers of molecules.
Conformational analysis of carbamates is crucial as they can exist as syn and anti rotamers due to the partial double bond character of the C-N bond. acs.org The energy barrier for rotation around this bond determines the stability and interconversion of these conformers. acs.orgnih.gov Computational methods are instrumental in calculating these rotational barriers and understanding how substituents and the environment influence the conformational preferences. nd.edund.edu For instance, studies have shown that the rotational barrier in N-phenylcarbamates is lower than in N-alkylcarbamates. acs.orgnih.gov
Analysis of Intramolecular Interactions and Resonance Phenomena
The electronic and conformational properties of this compound are significantly influenced by intramolecular interactions and resonance effects within the carbamate linkage.
The carbamate group exhibits amide-like resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.govnih.gov This resonance imparts a partial double bond character to the C-N bond, which restricts free rotation and leads to the existence of planar syn and anti conformers. acs.orgnih.gov The rotational barrier of the C-N bond in carbamates is typically 3-4 kcal/mol lower than in analogous amides. nih.govnih.gov This difference is attributed to electronic and steric perturbations from the additional oxygen atom in the carbamate moiety. nih.gov
The planarity of the amide group is a key factor in its stability and reactivity. nih.gov The delocalization of the nitrogen lone pair stabilizes the ground state and influences the chemical properties of the carbamate. This conformational restriction is a key feature that can be modulated by substitution on the nitrogen and oxygen termini, affecting the molecule's biological and chemical behavior. acs.org The equilibrium between syn and anti conformers can be influenced by factors such as solvent, temperature, and intramolecular hydrogen bonding. acs.org
The table below summarizes the key aspects of amide resonance in carbamates:
Amide Resonance in Carbamates
| Feature | Description | Consequence |
|---|---|---|
| Nitrogen Lone Pair Delocalization | The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group. | Imparts partial double bond character to the C-N bond. |
| Conformational Restriction | The partial double bond character restricts free rotation around the C-N bond. | Leads to the existence of planar syn and anti conformers. |
| Rotational Energy Barrier | The energy required to rotate around the C-N bond. | Typically lower in carbamates than in amides, influencing conformer stability and interconversion. |
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions in detail. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. uni-muenchen.de
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of weak, non-covalent interactions within a molecule, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net
For this compound and its analogs, NCI analysis can identify and characterize intramolecular hydrogen bonds, such as those involving the N-H group and the carbonyl oxygen or the ether oxygen. proquest.com It can also reveal weaker C-H···O interactions and other dispersion forces that contribute to the conformational preferences of the molecule. nih.gov The NCI method is based on the electron density and its derivatives, providing a visual representation of interaction regions in real space. These visualizations typically use color-coding to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. This level of detail is invaluable for understanding the subtle forces that govern the molecular shape and the packing of molecules in the solid state. researchgate.netnih.gov
Prediction and Correlation of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. Methods such as Density Functional Theory (DFT) are routinely employed to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, providing a deeper understanding of the molecular structure and bonding.
Theoretical calculations of vibrational frequencies, typically using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or larger), can predict the infrared (IR) and Raman spectra of molecules like this compound. researchgate.netchemrxiv.org These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For a complete and accurate assignment of fundamental modes, it is often necessary to consider all stable rotamers. researchgate.net
The vibrational spectrum of this compound would be characterized by several key stretching and bending modes associated with its functional groups. The carbamate group itself has characteristic vibrations, including the N-H stretch, C=O stretch, and C-N stretch. The presence of aromatic rings and the ether linkage would introduce additional bands corresponding to C-H aromatic stretching, C=C aromatic ring stretching, and C-O-C ether stretching. DFT calculations can predict the wavenumbers for these vibrations with a reasonable degree of accuracy, often within a few percent of experimental values when appropriate computational models and basis sets are used. mdpi.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents a hypothetical but representative set of vibrational frequencies based on known values for analogous functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3300-3400 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic, -CH2CH3) | Stretching | ~2850-2980 |
| C=O (carbamate) | Stretching | ~1700-1730 |
| C=C (aromatic) | Stretching | ~1450-1600 |
| N-H | Bending | ~1500-1550 |
| C-O (ether) | Asymmetric Stretching | ~1240-1260 |
| C-N (carbamate) | Stretching | ~1200-1250 |
The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. nih.govimist.magaussian.com These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm structural assignments. The accuracy of GIAO calculations depends on the level of theory, the basis set employed, and whether solvent effects are considered. nih.govrsc.org For complex molecules, GIAO/DFT has been shown to be a reliable method for distinguishing between isomers and assigning resonances. imist.ma
For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons would be expected in the downfield region of the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the carbamate and ethoxy substituents. The ethoxy group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons would appear in the aliphatic region. In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group would be the most downfield signal. The aromatic carbons would have distinct chemical shifts depending on their position relative to the substituents.
Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Carbamate Analog This table is illustrative and based on general principles and data from analogous systems, as specific data for this compound is not available.
| Carbon Atom | Calculated δ (ppm) (Hypothetical) | Expected Experimental δ (ppm) |
|---|---|---|
| C=O (carbamate) | 155.0 | ~153-156 |
| Aromatic C-O | 157.0 | ~155-158 |
| Aromatic C-N | 140.0 | ~138-141 |
| Aromatic C-H | 115-130 | ~114-129 |
| -O-CH₂- | 65.0 | ~63-66 |
| -CH₃ | 15.0 | ~14-16 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. mdpi.com DFT calculations are commonly used to determine the energies of these orbitals.
For this compound, the HOMO is expected to be located primarily on the electron-rich ethoxy-substituted phenyl ring, while the LUMO might be distributed over the other phenyl ring and the carbamate's carbonyl group. The HOMO-LUMO gap would provide insights into its susceptibility to electrophilic and nucleophilic attack.
Table 3: Calculated HOMO-LUMO Energies and Gap for a Representative N-Aryl Carbamate This table presents hypothetical but representative data based on typical values for similar aromatic compounds.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.0 |
| E(LUMO) | -1.5 |
| E_gap (LUMO-HOMO) | 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated to predict how a molecule will interact with other charged species. researchgate.netresearchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue regions represent positive electrostatic potential (electron-deficient) and are susceptible to nucleophilic attack.
In an MEP map of this compound, the most electron-rich (red) areas would likely be around the oxygen atoms of the carbamate carbonyl and the ethoxy group due to the presence of lone pairs. The hydrogen atom of the N-H group would be an electron-deficient (blue) region, making it a potential hydrogen bond donor. The aromatic rings would show a more complex potential distribution based on the electronic effects of their substituents. researchgate.net
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. mdpi.comwikipedia.orglibretexts.orgyoutube.comlibretexts.org For carbamate synthesis, several mechanisms have been proposed and studied computationally.
For instance, the formation of carbamates from amines and carbon dioxide is a critical reaction in carbon capture technologies. Computational studies have investigated the zwitterion mechanism, where a zwitterionic intermediate is formed, and the termolecular mechanism, which is a single-step, third-order reaction. researchgate.netepa.gov Ab initio calculations have suggested that for some alkanolamines, the single-step mechanism is more likely. epa.gov
Degradation Pathways and Kinetic Studies
The environmental and biological persistence of carbamates, including this compound, is largely dictated by their susceptibility to degradation. Computational and kinetic studies have elucidated several key pathways, with hydrolysis being the most prominent. The mechanism of hydrolysis is highly dependent on the substitution pattern of the carbamate's nitrogen atom and the pH of the medium.
For secondary N-arylcarbamates, which have a hydrogen atom on the nitrogen, base-catalyzed hydrolysis often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This pathway involves the initial abstraction of the acidic N-H proton by a base (like a hydroxide (B78521) ion), forming an N-anion. This is followed by the elimination of the aryloxide leaving group to produce a highly reactive isocyanate intermediate, which is then rapidly hydrolyzed to yield an amine and carbon dioxide. researchgate.netnih.gov Studies on the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate support this mechanism, demonstrating that the process is base-catalyzed and involves the formation of an isocyanate intermediate. researchgate.net The kinetics of such reactions are sensitive to substituents in the O-aryl ring, indicating the importance of the leaving group's stability. researchgate.net
In contrast, tertiary carbamates, which lack an N-H proton, typically undergo hydrolysis through a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. scielo.br This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, proceeding through a tetrahedral intermediate. Subsequent collapse of this intermediate expels the alcohol or phenol (B47542) leaving group. scielo.br Kinetic studies on aryl benzimidazole-1-carbamates, which are tertiary carbamates, have confirmed this BAc2 mechanism under basic conditions. scielo.br
Beyond hydrolysis, reactions with atmospheric radicals, such as the hydroxyl radical (•OH), represent another significant degradation route. researchgate.net Theoretical studies using dual-level direct dynamics methods have investigated these reactions for several carbamate pesticides. researchgate.net The findings indicate that hydrogen atom abstraction from alkyl groups attached to the carbamate structure is often a major reaction channel. researchgate.net The rate constants for these radical-initiated reactions have been calculated over a wide temperature range (200-1,000 K), providing crucial data for atmospheric chemistry models. researchgate.net
The structural configuration of the carbamate itself plays a critical role in its kinetic lability. A qualitative relationship derived from metabolic hydrolysis data shows that the degradation rate decreases in the order: aryl-OCO-NHalkyl ≫ alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ aryl-OCO-N(alkyl)₂. acs.org This trend highlights that aryl N-alkylcarbamates, a class that includes this compound, are among the most labile structures. acs.org
| Carbamate Type / System | Primary Degradation Pathway | Key Kinetic Findings | Reference |
|---|---|---|---|
| Secondary N-Arylcarbamates | Base-Catalyzed Hydrolysis (E1cB) | Rate is dependent on substituents in the O-aryl leaving group (Hammett ρ = +3.17). | researchgate.net |
| Tertiary Aryl Benzimidazole-1-carbamates | Hydrolysis (BAc2) | Follows first-order kinetics with respect to the substrate. The pH-rate profile shows distinct regions for different reaction mechanisms. | scielo.br |
| Carbamate Pesticides in Atmosphere | Reaction with •OH Radicals | H-abstraction from methyl groups is a major reaction channel. Three-parameter expressions for rate constants (k(T)) have been determined. | researchgate.net |
| Therapeutic Carbamates (General) | Metabolic Hydrolysis | Lability trend: aryl-OCO-NHalkyl are significantly more labile than alkyl-OCO-N(alkyl)₂ or aryl-OCO-N(alkyl)₂ derivatives. | acs.org |
Energy Barriers and Reaction Intermediates
Computational studies, particularly those employing quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), have provided profound insights into the energetics and transient species involved in carbamate degradation. These investigations map out the potential energy surface of the reaction, identifying transition states and intermediates that are often too fleeting to be observed experimentally.
A central feature of carbamate chemistry is the stability of the carbamate group itself, which arises from resonance between the amide and ester functionalities. nih.gov However, the rotational energy barrier of the C-N bond in carbamates is calculated to be approximately 3-4 kcal/mol lower than in analogous amides. nih.govacs.org This lower barrier is attributed to electronic and steric effects from the additional ester oxygen, making the carbamate carbonyl carbon more electrophilic and reactive towards nucleophiles. nih.govacs.org
In the degradation pathways, several key reaction intermediates have been identified through computational modeling:
Isocyanates: As mentioned, these are characteristic intermediates in the E1cB hydrolysis of secondary carbamates. researchgate.netnih.gov
Tetrahedral Intermediates: These are formed during the BAc2 hydrolysis of tertiary carbamates, resulting from the nucleophilic attack on the carbonyl carbon. scielo.br
Zwitterionic Species: The decarboxylation of N-arylcarbamates is proposed to proceed through kinetically significant zwitterionic carbamic acid intermediates of short lifetime. nih.gov Similarly, in CO₂ capture reactions by amines, the initial reaction with CO₂ forms an unstable zwitterionic intermediate, a step that often constitutes the rate-determining step due to a high free energy barrier. acs.org
| System/Reaction | Method | Identified Intermediate(s) | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Methomyl Hydrolysis by Esterase PestE (Step 1) | QM/MM | Tetrahedral Intermediate | 19.1 (Rate-determining step) | mdpi.com |
| Methomyl Hydrolysis by Esterase PestE (Step 2) | QM/MM | Acyl-enzyme complex | 7.5 | mdpi.com |
| Carbamate C-N Bond Rotation | Theoretical | Transition state for rotation | ~3-4 kcal/mol lower than amides | nih.govacs.org |
| N-Arylcarbamate Decarboxylation | Kinetic/Theoretical | Zwitterionic Carbamic Acid | Not specified, but kinetically important | nih.gov |
| Pd-Catalyzed Carbamate Synthesis | DFT | Pd-ligand complexes | -238.7 (Overall reaction energy) | mdpi.com |
| CO₂ Capture by AEEA | DFT | Zwitterion | High free energy barrier for formation (Rate-determining) | acs.org |
Chemical Transformations and Reactivity Profiles of Phenyl 4 Ethoxyphenyl Carbamate
Cleavage and Deprotection Strategies for the Carbamate (B1207046) Linkage
The cleavage of the carbamate linkage in compounds structurally related to phenyl (4-ethoxyphenyl)carbamate is a critical process, often employed for the deprotection of amines or the synthesis of other functional groups.
One common strategy involves basic hydrolysis. The mechanism of this hydrolysis can differ based on the substitution pattern of the carbamate's nitrogen atom. For carbamates derived from primary amines, the reaction often proceeds through an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. acs.orgnih.gov In contrast, N,N-disubstituted carbamates typically undergo hydrolysis via a BAc2 mechanism under more drastic conditions. acs.orgnih.gov
Tetra-n-butylammonium fluoride (B91410) (TBAF) has been demonstrated as a mild reagent for the removal of the phenoxycarbonyl (Phoc) group, a close analogue of the phenylcarbamate moiety. nih.govorganic-chemistry.org The reaction with TBAF can lead to the formation of either the free amine or a symmetrical urea (B33335), depending on the reaction conditions and the nature of the carbamate's substituents. acs.orgnih.gov For instance, the use of TBAF in tetrahydrofuran (B95107) (THF) can produce a mixture of the amine and the corresponding urea, while in more polar solvents like acetonitrile (B52724) (MeCN), the formation of the urea is favored. acs.org The presence of a labile proton on the carbamate nitrogen is considered essential for this transformation to occur. acs.orgnih.gov
Alternative methods for the cleavage of aryl O-carbamates to yield phenols have also been developed. A notable example is the use of the Schwartz reagent (zirconocene hydrochloride), which provides a mild and selective method for this conversion. organic-chemistry.org Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) and tetra-n-butylammonium nitrite (B80452) (Bu4NNO2) in pyridine (B92270) for the deprotection of N-arylcarbamoyl groups to the corresponding alcohols. organic-chemistry.org
Thermal Stability and Decomposition Pathways
While specific studies on the thermal stability and decomposition pathways of this compound are not extensively detailed in the provided search results, general knowledge of phenylcarbamates suggests they are relatively stable compounds. acs.org This stability allows for their use as synthons on a larger scale. acs.org
However, at elevated temperatures, carbamates can undergo decomposition. The specific pathways would likely involve the cleavage of the carbamate bond, potentially leading to the formation of an isocyanate and phenol (B47542), or decarboxylation to yield an amine and carbon dioxide, depending on the conditions and the presence of other reagents. The presence of the ethoxy group on the phenyl ring may influence the decomposition temperature and the distribution of products due to its electronic effects.
Modulation of Reactivity through Substituent Effects
Substituent effects play a significant role in modulating the reactivity of phenylcarbamates. The electronic nature of the substituents on both the phenyl ring of the carbamate and the amine portion can influence the rates and outcomes of reactions.
In the context of nucleophilic attack on the carbamate carbonyl, electron-withdrawing groups on the phenoxy leaving group would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. Conversely, electron-donating groups on the phenoxy ring would decrease its leaving group ability.
The substituents on the amine nitrogen also have a profound impact. The steric bulk of the substituents can hinder the approach of nucleophiles. nih.gov For instance, a bulky tert-butyl group on the nitrogen can favor the formation of the corresponding amine upon deprotection with TBAF, as the steric hindrance impedes the subsequent reaction of the amine with the isocyanate intermediate to form urea. nih.gov
In the formation of ureas, the nucleophilicity of the reacting amine is paramount. Substituents that increase the electron density on the amine nitrogen will enhance its nucleophilicity and reactivity. nih.gov For example, electron-donating groups on an aniline (B41778) nucleophile would increase its reactivity compared to unsubstituted aniline.
The following table summarizes the key reactions and influencing factors discussed:
| Reaction Type | Reagents/Conditions | Products | Key Influencing Factors |
| Carbamate Cleavage (Deprotection) | Basic Hydrolysis (e.g., NaOH) | Amine, Alcohol/Phenol | N-substitution pattern |
| TBAF | Amine, Symmetrical Urea | Solvent polarity, Steric hindrance of N-substituents | |
| Schwartz Reagent | Phenol | - | |
| Urea Formation | Amine, Base (e.g., NEt3), Heat | Unsymmetrical Urea | Nucleophilicity of the amine, Steric hindrance |
Research on Advanced Material Applications of N Aryl O Phenyl Carbamate Derivatives
Supramolecular Assembly and Self-Assembling Systems
The unique structural characteristics of N-Aryl O-Phenyl Carbamate (B1207046) derivatives, particularly the presence of the carbamate linkage, make them intriguing candidates for the construction of supramolecular assemblies and self-assembling systems. These systems are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, leading to the spontaneous organization of molecules into well-defined, ordered structures.
Low-Molecular-Weight Gelators (LMWGs) Based on Carbamate Scaffolds
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the gelation of the liquid. The carbamate group is a key functional group in the design of LMWGs due to its ability to form strong and directional hydrogen bonds. ipn.mx
Research has shown that carbamate-based compounds can act as efficient gelators for various organic solvents. ipn.mxnih.gov For instance, a series of C-2 carbamates derived from 4,6-O-phenylethylidene acetal (B89532) protected D-glucosamine were all found to be effective gelators, with some even acting as hydrogelators. nih.govnih.gov The formation of the gel network is driven by the self-assembly of the carbamate molecules into fibrous structures, which was confirmed by techniques like optical microscopy and atomic force microscopy. nih.govnih.gov The stability and strength of these gels can be influenced by the structure of the carbamate, with ureas generally forming stronger gels than carbamates due to the presence of an additional N-H bond for hydrogen bonding. ipn.mx
The gelation process is a result of a delicate balance of intermolecular forces. The carbamate moiety provides the necessary hydrogen bonding sites, while other parts of the molecule, such as aromatic rings or long alkyl chains, contribute to π-π stacking and van der Waals interactions, respectively. These interactions work in concert to drive the one-dimensional growth of the molecules into fibers, which then entangle to form the gel network.
Structure-Gelation Correlations and Design Principles
The ability of a carbamate-based molecule to act as a gelator is highly dependent on its molecular structure. Understanding the relationship between the molecular structure and the gelation properties is crucial for the rational design of new and improved LMWGs.
Several key design principles have been identified:
Hydrogen Bonding Capability: The presence of N-H and C=O groups in the carbamate linkage is fundamental for the formation of hydrogen bonds, which are the primary driving force for self-assembly. The number and arrangement of these groups significantly impact the strength and stability of the resulting gel. ipn.mx
Presence of Other Functional Groups: The introduction of other functional groups, such as aromatic rings, alkyl chains, or chiral centers, can influence the gelation properties by introducing additional non-covalent interactions like π-π stacking or by affecting the solubility of the molecule in a particular solvent. For example, aromatic carbamate derivatives with a methylene (B1212753) group linker have been shown to be effective gelators. nih.gov
Solvent Compatibility: The choice of solvent is critical, as the gelation process is a result of limited solubility of the gelator molecules. The solvent must be a poor solvent for the gelator at room temperature but a good solvent at elevated temperatures to allow for dissolution and subsequent self-assembly upon cooling.
By systematically modifying the molecular structure of carbamate-based compounds and studying their gelation behavior, researchers can establish clear structure-property relationships. This knowledge enables the design of LMWGs with tailored properties for specific applications, such as their use in creating multi-component gels with metal ions and salts. nih.govnih.gov
Optoelectronic Materials and Charge Transport Phenomena
The delocalized π-electron systems present in the aromatic rings of N-Aryl O-Phenyl Carbamate derivatives make them promising candidates for applications in optoelectronic materials. These materials interact with light and electric fields, and their properties are crucial for the development of various electronic devices.
Development of Hole-Transporting Layers (HTLs)
In devices like perovskite solar cells and organic light-emitting diodes (OLEDs), hole-transporting layers (HTLs) are essential components that facilitate the efficient movement of positive charge carriers (holes). The ideal HTL material should possess high hole mobility, appropriate energy levels to match the adjacent layers, and good film-forming properties.
While direct research on "Phenyl (4-ethoxyphenyl)carbamate" as a primary component in HTLs is not extensively documented in the provided results, the broader class of N-aryl carbamates and related structures shows significant promise. For instance, novel hole-transporting materials incorporating N,N-di(4-methoxyphenyl)aminophenyl units have been synthesized and have shown power conversion efficiencies comparable to standard materials in perovskite solar cells. nih.gov Theoretical studies on triphenylamine (B166846) derivatives also aim to design and synthesize new HTMs with improved hole mobility. researchgate.net
The carbamate linkage can serve as a versatile scaffold to which various hole-transporting moieties can be attached. The ability to tune the electronic properties of the molecule by modifying the aryl and phenyl groups allows for the optimization of the material's performance as an HTL. Recent research has highlighted the importance of strong chemical bonding between the HTL and the other layers in perovskite solar cells to reduce degradation. nih.gov This suggests that functional groups capable of forming strong bonds, which could potentially be incorporated into N-aryl carbamate structures, are beneficial.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials exhibit a response to light that is not proportional to the intensity of the incident light. This property is valuable for applications such as frequency conversion, optical switching, and data storage. The NLO response of a molecule is related to its hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
The structure of this compound, with its electron-donating ethoxy group and the carbamate linkage connecting two aromatic rings, suggests potential for NLO activity. The delocalized π-electron system can be polarized by a strong electric field from a laser, leading to a non-linear optical response. The efficiency of this process can be enhanced by introducing stronger electron-donating and accepting groups onto the aromatic rings. While specific NLO data for this compound is not available in the search results, the general principles of NLO material design point to the potential of this class of compounds.
Polymeric Materials and Precursor Roles (e.g., Polyurethanes)
N-Aryl O-Phenyl Carbamates, including this compound, play a significant role as precursors in the synthesis of polymeric materials, most notably polyurethanes. mit.eduwikipedia.org Polyurethanes are a versatile class of polymers with a wide range of applications due to their diverse properties, from flexible foams to rigid plastics. wikipedia.org
The fundamental building blocks for polyurethanes are diisocyanates and polyols. wikipedia.org However, the synthesis of isocyanates traditionally involves the use of highly toxic phosgene (B1210022). N-Aryl O-Phenyl Carbamates offer a potential route to isocyanates and polyurethanes that can bypass the use of phosgene. mit.edugoogle.comrsc.org
The carbamate linkage in these molecules can be thermally or catalytically cleaved to generate an isocyanate intermediate and a phenol (B47542). The in-situ generated isocyanate can then react with a diol to form the polyurethane. This approach is part of a broader effort to develop more environmentally friendly and safer methods for polyurethane production. mit.edursc.orggoogle.com
Research has demonstrated the palladium-catalyzed synthesis of N-aryl carbamates, which can serve as stable intermediates. mit.edu These carbamates can then be used in subsequent reactions to produce more complex molecules, including precursors for polyurethanes. mit.edu The stability of phenylcarbamates allows for their large-scale preparation, making them valuable synthons in organic chemistry. acs.orgnih.gov The reactivity of the carbamate can be tuned, for example, phenylcarbamates of primary amines are reactive towards forming ureas. acs.orgnih.gov
Catalytic Applications of Carbamate-Functionalized Systems
Research into N-aryl O-phenyl carbamate derivatives, including structures similar to this compound, has revealed their significant role not just as products of catalytic reactions but also as components in systems with catalytic applications. While data focusing exclusively on this compound is limited, the broader class of N-aryl carbamates provides substantial insight into their utility in catalysis. These applications often leverage the unique electronic and structural properties of the carbamate functional group.
Heterogeneous Catalysis
The integration of carbamate functionalities into solid supports or the use of heterogeneous catalysts for their synthesis represents a key area of research, aimed at developing robust and recyclable catalytic systems. Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for carbamate synthesis.
One study highlighted the use of the metal-organic framework Cu-CPO-27 as a productive and recyclable heterogeneous catalyst for the synthesis of carbamates containing a benzothiazole (B30560) moiety. researchgate.net The synthesis was achieved through a cross-dehydrogenative coupling of phenols with N,N-disubstituted formamides. The performance of Cu-CPO-27 was compared with several other MOFs, demonstrating its superior catalytic activity for this transformation. researchgate.net While other tested MOFs, such as those based on Cobalt, Indium, Iron, Zinc, and Nickel, showed minimal to no catalytic activity for the formation of the desired carbamate, the copper-based MOF facilitated the reaction with a significantly higher yield. researchgate.net This underscores the importance of the specific metal center and framework structure in designing effective heterogeneous catalysts for carbamate synthesis.
| Catalyst | Metal Center | Yield of 2-(benzo[d]thiazol-2-yl)phenyl dimethylcarbamate (B8479999) (after 60 min) |
| Cu-CPO-27 | Copper | 59% |
| Co-CPO-27 | Cobalt | <5% |
| In(OH)(BDC) | Indium | <5% |
| Fe3O(BDC)3 | Iron | <5% |
| Zr6O4(OH)4(BDC)6 | Zirconium | <5% |
| Zn-CPO-27 | Zinc | No trace |
| Ni-CPO-27 | Nickel | No trace |
The development of such heterogeneous systems is crucial for sustainable chemical manufacturing, offering advantages like ease of catalyst separation from the product stream and potential for continuous flow processes. rsc.org The principles demonstrated with these systems are applicable to the synthesis of a wide range of carbamates, including N-aryl O-phenyl carbamates.
Enzyme Mimicry and Catalytic Mechanism Studies
Carbamates, due to their structural similarity to the transition states of peptide bond hydrolysis, are extensively studied as enzyme inhibitors, particularly for proteases and esterases. This inhibitory action serves as a form of enzyme mimicry, where the carbamate molecule binds to the enzyme's active site, often covalently, mimicking the natural substrate's interaction but halting the catalytic cycle. These studies provide invaluable insights into the catalytic mechanisms of the targeted enzymes.
A pertinent study involved the synthesis of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ajphs.com These enzymes are critical for neurotransmission, and their inhibition is a key strategy for managing conditions like Alzheimer's disease. The carbamate moiety acts as a carbamoylating agent of a serine residue in the active site of these enzymes, leading to a temporarily inactivated enzyme.
The research demonstrated that specific substitutions on the O-phenyl ring significantly influenced the inhibitory potential of the carbamate derivatives. ajphs.com For instance, derivatives with chloro- and unsubstituted benzyl (B1604629) groups showed good inhibitory activity against both AChE and BChE, suggesting that these compounds could serve as leads for therapeutic development. ajphs.com
| Compound Name | R Group (Substitution) | Inhibition against AChE (IC50 in µM) | Inhibition against BChE (IC50 in µM) |
| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate | Benzyl | 2.11 ± 0.02 | 1.12 ± 0.01 |
| N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | 2-Chlorobenzyl | 1.95 ± 0.01 | 1.01 ± 0.01 |
| N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | 4-Chlorobenzyl | 2.01 ± 0.01 | 1.05 ± 0.01 |
Furthermore, mechanistic studies on the reactivity of phenylcarbamates themselves shed light on their behavior. The basic hydrolysis of phenylcarbamates derived from primary amines is understood to proceed through an E1cb-type mechanism, involving the in-situ formation of a reactive isocyanate intermediate. nih.gov In contrast, N,N-disubstituted carbamates react under more forcing conditions via a BAc2 mechanism. nih.gov Understanding these reaction pathways is fundamental to designing carbamate-based molecules that can act as effective and selective agents in biological systems, essentially mimicking or intercepting natural catalytic processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phenyl (4-ethoxyphenyl)carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common synthesis involves reacting 4-ethoxyaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like 1,4-dioxane or tetrahydrofuran (THF). Reaction optimization includes adjusting stoichiometric ratios (e.g., 1.2:1 of phenyl chloroformate to amine), temperature (0–25°C), and catalyst choice. For example, using NaOAc as an additive may improve coupling efficiency. Yields can exceed 80% under optimized conditions, with purity confirmed via ¹H NMR and HRMS .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective for removing unreacted starting materials. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is recommended for higher purity. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures proper separation. Final purity (>95%) is validated by melting point analysis (e.g., 161–162°C for analogous carbamates) and spectroscopic methods .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store the compound at -20°C in airtight containers to prevent hydrolysis. Safety data sheets (SDS) for structurally similar carbamates highlight acute toxicity risks, necessitating proper waste disposal protocols .
Advanced Research Questions
Q. How can this compound act as a directing group in transition metal-catalyzed C–H activation reactions?
- Methodological Answer : The carbamate group can coordinate with Rh or Pd catalysts to direct ortho-functionalization of aromatic rings. For example, in Rh-catalyzed olefination, the ethoxy substituent enhances electron density, stabilizing transition states. Experimental optimization includes screening chiral ligands (e.g., (R)-Rh1cat.) and additives (e.g., NaOAc) to achieve enantioselectivity (e.g., 88:12 e.r. in analogous systems). Mechanistic studies via DFT calculations or isotopic labeling are recommended to elucidate directing effects .
Q. What crystallographic strategies are used to resolve the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Crystallize the compound via slow evaporation from dichloromethane/hexane. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Refinement parameters (R1 < 0.05) and hydrogen bonding analysis (e.g., N–H···O interactions) validate the structure. Comparative studies with methoxy analogs (e.g., PhenylN-(4-methoxyphenyl)carbamate) reveal substituent-dependent packing motifs .
Q. How does the ethoxy substituent influence the compound’s reactivity compared to other alkyl/aryl groups?
- Methodological Answer : The ethoxy group increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Comparative kinetic studies (e.g., with methyl or trifluoromethyl analogs) using HPLC or ¹⁹F NMR track reaction rates. Steric effects are minimal due to the linear ethoxy chain, unlike bulkier tert-butyl groups. Hammett plots (σ values) correlate substituent electronic effects with reaction outcomes, such as catalytic turnover in cross-coupling reactions .
Q. What experimental design principles apply to optimizing solvent and catalyst systems for carbamate-mediated reactions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to screen solvents (polar aprotic vs. protic), bases (e.g., K2CO3 vs. Et3N), and catalysts (e.g., Pd(OAc)2 vs. Rh complexes). For example, THF improves solubility in coupling reactions, while DMF accelerates nucleophilic steps. Catalyst loading (2–5 mol%) and temperature (25–90°C) are critical variables. Response surface methodology (RSM) identifies optimal conditions, balancing yield and enantioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular ions (e.g., [M+H]+ with <5 ppm error). ¹H/¹³C NMR (in CDCl3 or DMSO-d6) identifies substituent patterns (e.g., ethoxy δ ~1.4 ppm for CH3, 4.0 ppm for OCH2). Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers in asymmetric syntheses. Thermal stability is assessed via TGA/DSC, revealing decomposition temperatures (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
